4-(2-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
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Overview
Description
This compound is a type of pyridinylpyrimidines . It is related to flumatinib, an antineoplastic tyrosine kinase inhibitor, which is currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML) .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like FT-IR, 1H-NMR, and 13C-NMR . The molecules are often connected by N–H…O and N–H…N hydrogen bonds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Safety and Hazards
Future Directions
The future directions for this compound could involve further development and testing. For instance, flumatinib, a related compound, is currently in Phase I clinical trials for the treatment of CML . Additionally, the FDA has designated other similar compounds for the treatment of Idiopathic Pulmonary Fibrosis .
Mechanism of Action
Target of Action
Similar compounds have been found to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that similar compounds form infinite h-bonded chains through their amide, amine, and pyrimidine groups .
Biochemical Pathways
Similar compounds have been found to inhibit the activity oftyrosine kinases , which play key roles in cell signaling pathways.
Result of Action
Similar compounds have been found to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
properties
IUPAC Name |
4-[2-methyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O/c1-16-21-18(13-19(22-16)25-9-11-26-12-10-25)24-7-5-23(6-8-24)15-17-3-2-4-20-14-17/h2-4,13-14H,5-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVSBHOHZZGSCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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